3-(aminomethyl)-N-propylbenzamide
Description
Significance of Benzamide (B126) Derivatives in Pharmaceutical Research
Benzamide derivatives represent a crucial class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. walshmedicalmedia.com The benzamide structure, which consists of a benzene (B151609) ring attached to an amide functional group, serves as a versatile scaffold for the development of new therapeutic agents. walshmedicalmedia.comwikipedia.org The inherent properties of this scaffold allow for diverse chemical modifications, leading to compounds with a broad spectrum of biological effects.
The significance of benzamide derivatives in pharmaceutical research is underscored by their successful application in various therapeutic areas. These compounds have been developed as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. walshmedicalmedia.comresearchgate.net Furthermore, their utility extends to the management of cardiovascular diseases and as anticonvulsants. walshmedicalmedia.com Research has also highlighted the potential of benzamide derivatives as glucokinase activators, offering a promising avenue for the treatment of diabetes mellitus by addressing hyperglycemia. nih.gov The ability of these compounds to interact with a variety of biological targets, including enzymes and receptors, makes them a continued focus of drug discovery and development efforts. walshmedicalmedia.comresearchgate.net For instance, certain substituted benzamides have been investigated for their role as selective dopamine (B1211576) D2 and D3 receptor antagonists. nih.gov
Overview of the 3-(Aminomethyl)-N-propylbenzamide Chemical Scaffold
The chemical compound this compound is a specific derivative of the benzamide scaffold. Its structure is characterized by a central benzamide core with two key substitutions. At the meta-position (position 3) of the benzene ring, an aminomethyl group (-CH2NH2) is attached. On the nitrogen atom of the amide group, a propyl group (-CH2CH2CH3) is substituted.
The presence of the aminomethyl group introduces a basic center to the molecule, while the N-propyl group adds a degree of lipophilicity. These structural features can significantly influence the compound's physicochemical properties, such as solubility and its ability to interact with biological targets.
Below is a data table summarizing the key properties of the this compound chemical scaffold.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| InChI Key | FDZOGUWYAAPRKR-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich sigmaaldrich.com
Historical Context and Emergence of Substituted Benzamides in Chemical Biology
The exploration of substituted benzamides in chemical biology and medicine has a rich history. The clinical application of this class of compounds can be traced back several decades. For instance, substituted benzamides like sulpiride (B1682569) were proposed for their therapeutic potential in the late 1970s. nih.gov These early investigations laid the groundwork for understanding the structure-activity relationships of benzamides and their interaction with biological systems.
The emergence of substituted benzamides as a significant class of compounds is closely linked to their ability to modulate the dopaminergic system. nih.gov This property led to their investigation and use in treating psychiatric conditions. Amisulpride, another substituted benzamide, gained marketing authorization in Italy for the treatment of dysthymia, a form of mild depression, and has been used to treat a large number of patients. nih.gov
The therapeutic versatility of substituted benzamides, from treating depressive states to their efficacy on the negative symptoms of schizophrenia, established them as a noteworthy class of atypical antipsychotics. nih.gov This historical context demonstrates the long-standing interest in and the successful clinical translation of research on substituted benzamides.
Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h3-5,7H,2,6,8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZOGUWYAAPRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 Aminomethyl N Propylbenzamide and Analogues
Strategies for the Construction of the N-Propylbenzamide Core
The formation of the N-propylbenzamide core is a foundational step in the synthesis of the target compound. This can be achieved through several reliable methods, primarily involving the reaction of a benzoic acid derivative with n-propylamine.
Approaches via Isatoic Anhydride (B1165640) and N-Propylamine
A common and efficient method for preparing substituted N-propylbenzamides involves the use of isatoic anhydride. The reaction of isatoic anhydride with n-propylamine proceeds via a ring-opening mechanism followed by acylation.
For instance, the synthesis of 2-amino-N-propylbenzamide is accomplished by the portion-wise addition of n-propylamine to a solution of isatoic anhydride in a solvent like isopropyl alcohol. prepchem.com This reaction is typically exothermic. Subsequent evaporation of the solvent yields the 2-amino-N-propylbenzamide product. prepchem.com A similar strategy has been employed in the synthesis of the herbicide Bentazon, where isatoic anhydride reacts with isopropylamine (B41738) to produce N-isopropyl-2-aminobenzamide, a key intermediate. google.com This one-pot synthesis method is advantageous as it avoids the need for isolation and purification of the intermediate isatoic anhydride, thereby simplifying the operational steps and shortening the production cycle, making it suitable for industrial-scale production. google.com
Table 1: Synthesis of N-Alkyl-2-aminobenzamides from Isatoic Anhydride
| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| Isatoic Anhydride | n-Propylamine | Isopropyl Alcohol | 2-Amino-N-propylbenzamide | Not specified | Not specified | prepchem.com |
Synthesis from Substituted Benzene (B151609) Derivatives through Acid Chloride Intermediates
An alternative and highly versatile route to the N-propylbenzamide core starts from appropriately substituted benzene derivatives. This method typically involves the conversion of a benzoic acid to its more reactive acid chloride derivative, which then readily reacts with n-propylamine to form the desired amide bond.
The general process involves treating a substituted benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding benzoyl chloride. This intermediate is then reacted with n-propylamine, often in the presence of a base to neutralize the HCl byproduct, to yield the N-propylbenzamide derivative. This approach is fundamental in organic synthesis for creating amide bonds. researchgate.netgoogle.com
For example, the synthesis of n-propylbenzene itself can start from benzene and propionic acid, which is first converted to propionyl chloride. researchgate.net The propionyl chloride then undergoes a Friedel-Crafts acylation with benzene. researchgate.netgoogle.com To form the benzamide (B126), the isolated benzoyl chloride intermediate would instead be reacted with n-propylamine. The selection of substituents on the initial benzene ring is critical as it dictates the final substitution pattern of the product. libretexts.org
Introduction of the Aminomethyl Moiety at the Meta Position
Once the N-propylbenzamide core is established, the next critical step is the introduction of the aminomethyl group (-CH₂NH₂) at the 3-position (meta-position) of the benzene ring.
Reductive Amination Protocols for Aminoalkyl Substitutions
Reductive amination is a widely used and highly effective method for forming amine-carbon bonds and is particularly well-suited for introducing the aminomethyl group. sigmaaldrich.com This reaction converts a carbonyl group (an aldehyde or ketone) into an amine through an intermediate imine. wikipedia.org
The process typically begins with the reaction of an aldehyde (in this case, 3-formyl-N-propylbenzamide) with an amine source, such as ammonia (B1221849) or a protected amine, under weakly acidic conditions to form an imine. chemistrysteps.comyoutube.com This imine intermediate is then reduced in situ to the desired aminomethyl group. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the starting aldehyde, allowing for a convenient one-pot reaction. chemistrysteps.comyoutube.commasterorganicchemistry.com The versatility of reductive amination allows for the synthesis of primary, secondary, or tertiary amines depending on the amine reagent used. chemistrysteps.comyoutube.com This method is favored in green chemistry due to its mild reaction conditions, high selectivity, and potential for one-pot procedures which reduce waste. wikipedia.org
Table 2: Common Reagents in Reductive Amination
| Reagent Type | Examples | Function | Reference |
|---|---|---|---|
| Carbonyl Source | Aldehydes, Ketones | Provides the carbon backbone for the new alkyl group | wikipedia.org |
| Amine Source | Ammonia, Primary Amines, Secondary Amines | Provides the nitrogen atom for the new amine | chemistrysteps.com |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reduces the intermediate imine to an amine | sigmaaldrich.commasterorganicchemistry.com |
Directed Functionalization Methods for Aminomethyl Group Incorporation
More advanced and regioselective methods for C-H bond functionalization can also be employed to introduce the aminomethyl group. These strategies utilize a directing group already present on the molecule to guide a transition metal catalyst to a specific C-H bond. magtech.com.cn
In the context of a substituted benzamide, the amide group itself or another suitably positioned group can act as a directing group. nih.gov This group coordinates to a transition metal catalyst (commonly palladium), which then selectively activates a C-H bond at a specific position (ortho, meta, or para) on the aromatic ring. rsc.org This activated position can then react with a reagent to install the desired functional group.
For the incorporation of an aminomethyl group, specialized aminomethylation reactions have been developed. For example, aminomethyl cyclopalladated complexes can be used to catalyze the introduction of an aminomethyl moiety. nih.gov These methods offer high selectivity and can be performed under relatively mild conditions, providing a powerful tool for the late-stage functionalization of complex molecules. rsc.orgnih.gov The directing group approach enhances reaction speed and selectivity, making it a highly attractive strategy in modern organic synthesis. magtech.com.cn
Advanced Synthetic Transformations for 3-(Aminomethyl)-N-propylbenzamide Derivatives
Following the successful synthesis of the core this compound structure, a variety of advanced synthetic transformations can be applied to generate a library of analogues. These modifications are often aimed at fine-tuning the compound's properties, such as solubility or biological activity.
Derivatization can occur at several positions:
The Primary Amine: The aminomethyl group's primary amine can be alkylated, acylated, or used in further reductive amination reactions to yield secondary or tertiary amines. nih.gov
The Amide Nitrogen: The secondary amide can be further functionalized, although this is generally less common.
The Aromatic Ring: Additional substituents can be introduced onto the benzene ring using various electrophilic aromatic substitution reactions, provided the existing groups allow for the desired regioselectivity. Advanced cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be used to form new carbon-carbon or carbon-heteroatom bonds, respectively, allowing for the introduction of a wide array of functional groups. nih.gov
For example, incorporating hydrophilic functional groups can enhance the water solubility of the resulting compounds. researchgate.net The synthesis of a series of N-substituted benzamide derivatives designed as potential antitumor agents showcases how modifications to the core structure can be used to explore biological activity. researchgate.net
Rhodium(III)-Catalyzed Intramolecular Annulation Reactions to Azepinone Frameworks
Rhodium(III)-catalyzed C-H activation and annulation reactions represent a powerful tool for the construction of complex heterocyclic systems from simpler precursors. This methodology can be applied to synthesize azepinone frameworks, which are seven-membered nitrogen-containing rings, from appropriately substituted benzamide derivatives. The reaction typically involves the intramolecular annulation of a tethered alkyne onto an activated C-H bond of the benzamide's aromatic ring. nih.gov
This process is characterized by its high atom economy and regioselectivity. The rhodium catalyst facilitates the cleavage of a C-H bond, which then adds across the alkyne in a redox-neutral manner. nih.gov This strategy has been successfully used to create various fused indole (B1671886) and pyridone structures. For instance, vinyl acetate (B1210297) has been utilized as a practical equivalent for acetylene (B1199291) in rhodium-catalyzed C-H activation/annulation reactions to produce 3,4-unsubstituted isoquinolones and heteroaryl-fused pyridones. acs.org
Table 1: Examples of Rhodium(III)-Catalyzed Annulation Reactions
| Starting Material Type | Alkyne Equivalent | Product Scaffold | Catalyst System | Reference |
| Benzamide Derivative | Tethered Alkyne | Azepinone | [Rh(III)] | nih.gov |
| General Aromatic Amide | Vinyl Acetate | Isoquinolone/Pyridone | [Rh(III)] | acs.org |
Multicomponent Reactions Leading to Benzamide-Related Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates the majority of the atoms from the starting materials. researchgate.netresearchgate.netrug.nl This approach is lauded for its high atom economy, step efficiency, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.netscilit.com
Several named MCRs, such as the Ugi and Passerini reactions, are instrumental in the synthesis of benzamide-related scaffolds. rug.nl These reactions allow for the introduction of various substituents and functional groups in a controlled manner, leading to a wide array of benzamide analogues. For example, a four-component reaction involving an aldehyde, a primary amine, an acid chloride, and a nucleophile can produce multifunctional intermediates that can be further cyclized to generate diverse heterocyclic frameworks. researchgate.net The flexibility of MCRs makes them a valuable tool in diversity-oriented synthesis for the construction of novel fused-ring heterocyclic compounds. researchgate.net
Table 2: Overview of Multicomponent Reactions for Benzamide-Related Scaffolds
| Reaction Name | Number of Components | Key Reactants | Resulting Scaffold Type | Reference |
| Ugi Reaction | Four | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | rug.nl |
| Passerini Reaction | Three | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Amide | rug.nl |
| Mannich-type 4CR | Four | Aldehyde, Amine, Grignard Reagent, Acid Chloride | Multifunctional Amide | nih.gov |
| AAD Reaction | Three | Amide, Aldehyde, Dienophile | Enyne | nih.gov |
Formation of Complex Fused Heterocyclic Benzamide Analogues (e.g., Triazolopyrimidines)
The synthesis of complex fused heterocyclic systems, such as triazolopyrimidines containing a benzamide moiety, is an active area of research due to the diverse biological activities associated with these scaffolds. researchgate.netbenthamscience.comrjpbr.com The construction of these molecules often involves multi-step synthetic sequences.
One common approach involves the initial synthesis of a core triazolopyrimidine structure, which is then functionalized with a benzamide group. researchgate.net For instance, dihydrotriazolopyrimidine amide derivatives can be synthesized by reacting the corresponding carboxylic acid with various amines using a coupling reagent. researchgate.net The triazolopyrimidine core itself can be assembled through various cyclocondensation reactions. researchgate.net
The versatility of the triazolopyrimidine scaffold allows for the introduction of a wide range of substituents, leading to a large number of derivatives. nih.gov The incorporation of a benzamide moiety can be achieved by coupling a substituted benzoic acid with an amino-functionalized triazolopyrimidine.
Table 3: Synthetic Strategies for Triazolopyrimidine Benzamide Analogues
| Synthetic Approach | Key Intermediates | Reaction Type | Final Product | Reference |
| Multi-step Synthesis | Dihydrotriazolopyrimidine carboxylic acid, Amine | Amide coupling | Dihydrotriazolopyrimidine amide | researchgate.net |
| Cyclocondensation | Aminotriazole, β-ketoester | Cyclization | Triazolopyrimidine core | researchgate.net |
Purification and Isolation Techniques for this compound and its Analogues
The purification and isolation of this compound and its analogues are critical steps to ensure the chemical purity of the final compounds. A variety of standard and advanced techniques are employed, depending on the physical and chemical properties of the target molecule and the impurities present.
Commonly used methods include:
Crystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is crucial for effective purification. For some benzamide derivatives, solvent mixtures such as DMF-ethanol-water have been found to be suitable for crystallization. nih.gov
Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption on a stationary phase. Different types of chromatography, such as silica (B1680970) gel chromatography, are frequently used.
Spectroscopic and Spectrometric Analysis: Following purification, the identity and purity of the compound are confirmed using various analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and sometimes UV-Vis spectroscopy. nih.govmdpi.com For instance, the purity of benzamide has been determined spectrophotometrically by measuring its absorbance at a specific wavelength (λmax = 223 nm). mdpi.com
The selection of the appropriate purification technique is often guided by the scale of the synthesis and the desired level of purity. For research purposes, a combination of these methods is often necessary to obtain highly pure samples for further investigation.
Molecular Mechanisms of Action and Target Engagement of 3 Aminomethyl N Propylbenzamide Analogues
Kinase Inhibition Profiles
Benzamide (B126) and its related chemical scaffolds have been identified as privileged structures in the development of kinase inhibitors. These compounds can interact with the highly conserved ATP-binding pocket of kinases or with allosteric sites, leading to the modulation of their catalytic activity. The following sections detail the inhibition profiles of 3-(aminomethyl)-N-propylbenzamide analogues against several important kinases.
Rho-associated Protein Kinase (ROCK1/2) Inhibition and Binding Modes
Rho-associated protein kinases, ROCK1 and ROCK2, are key regulators of cellular processes such as smooth muscle contraction, cell migration, and proliferation. Consequently, ROCK inhibitors are of significant interest for treating a multitude of diseases, including cardiovascular and inflammatory conditions.
Analogues of this compound have been explored as ROCK inhibitors. For instance, a series of 3-[2-(aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates were developed as "soft" ROCK inhibitors. The proposed binding mode for these compounds is similar to the well-known ROCK inhibitor Y-27632. The core structure fits into the ATP-binding site, with the aminomethyl group forming key interactions. The additional phenyl moiety is positioned under the P-loop (Gly-rich loop) of the kinase. Docking studies revealed that substitution at position 4 of this phenyl ring makes close contact with P-loop residues, making bulky functional groups unfavorable. In contrast, position 3 provides access to a solvent-exposed region, which can accommodate larger groups like esters with minimal disruption to the binding mode.
Table 1: Inhibition of ROCK1 by Benzamide Analogues
| Compound | Modification | IC50 (nM) |
| 1 | 4-fluoro substitution on phenyl | 10 |
| 10 | 4-methyl ester on phenyl | 1000 |
| 11 | 3-methyl ester on phenyl | 14 |
Polo-like Kinase 1 Polo-Box Domain (Plk1 PBD) Inhibition
Polo-like kinase 1 (Plk1) is a critical serine/threonine kinase that regulates multiple stages of mitosis. tandfonline.com Its overexpression is a hallmark of many human cancers, making it an attractive therapeutic target. nih.gov Plk1 contains an N-terminal kinase domain and a C-terminal polo-box domain (PBD). tandfonline.comacs.org The PBD is a unique protein-protein interaction module that directs the kinase to its specific subcellular locations, such as centrosomes and kinetochores, by binding to phosphorylated substrates. nih.govacs.org
Targeting the PBD offers an alternative to traditional ATP-competitive inhibitors, with the potential for higher selectivity. proquest.com Inhibition of the PBD is sufficient to disrupt Plk1 function, leading to mitotic arrest and apoptosis in cancer cells. proquest.comresearchgate.net This strategy focuses on blocking the protein-protein interactions mediated by the PBD, which can be achieved by small molecules that occupy the phosphopeptide-binding site. tandfonline.comproquest.com While various small molecule inhibitors targeting the Plk1 PBD have been developed, including those with a 1-thioxo-2,4-dihydro- tandfonline.comnih.govnih.govtriazolo[4,3-a]quinazolin-5(1H)-one scaffold, specific analogues of this compound for this target are not prominently featured in the reviewed scientific literature. acs.org The development of PBD inhibitors has demonstrated that disrupting these key interactions can effectively block Plk1 from localizing to critical mitotic structures, thereby inducing a potent mitotic block and subsequent cell death. acs.org
Ret Proto-Oncogene (RET) Kinase Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase that, when abnormally activated by mutation or rearrangement, can drive the growth of various cancers, including certain types of thyroid and non-small cell lung cancer. nih.govosti.gov While not direct analogues of the title compound, highly selective RET inhibitors such as selpercatinib (B610774) and pralsetinib (B610190) incorporate complex heterocyclic systems that can be conceptually related to substituted benzamides.
The binding modes of selpercatinib and pralsetinib to the RET kinase domain are unconventional. nih.gov Unlike many tyrosine kinase inhibitors that are blocked by mutations at the "gatekeeper" residue (V804), these selective inhibitors were designed to avoid this interference. nih.govspringernature.com X-ray crystallography has revealed that selpercatinib and pralsetinib anchor one end in the front cleft of the ATP-binding site and wrap around the gate wall to access the back cleft. nih.govosti.gov This unique binding mode circumvents steric clashes with a mutated gatekeeper residue. springernature.com However, this makes them vulnerable to resistance-conferring mutations at other sites, such as the solvent front (G810) and hinge regions (Y806), which can sterically block the inhibitor or destabilize favorable interactions. nih.govaacrjournals.org
Apoptosis Signal-Regulating Kinase (ASK) Inhibition
Apoptosis signal-regulating kinase 1 (ASK1), a member of the MAP3K family, is a key mediator of cellular stress responses that lead to inflammation and apoptosis. This makes it a therapeutic target for neurodegenerative and inflammatory diseases.
Recent research has led to the discovery of potent ASK1 inhibitors based on a benzoheterocyclic-substituted amide scaffold. rsc.orgnih.gov Through structural optimization, compound 17a was identified as a highly potent novel inhibitor of ASK1. rsc.orgnih.gov Docking studies of related compounds show that they occupy the ATP-binding pocket of ASK1, forming critical interactions with the hinge residue Val757 and the catalytic lysine (B10760008) Lys709. The amide portion of the molecule plays a crucial role in this binding.
Table 2: Potency and Pharmacokinetic Profile of ASK1 Inhibitor 17a
| Parameter | Value |
| ASK1 Kinase IC50 | 26 nM |
| hERG IC50 | > 10 µM |
| Human Liver Microsomal Half-life (T1/2) | 340.4 min |
| Rat Oral Bioavailability (F) | 97.9% |
| Data sourced from Tang et al., 2024. rsc.orgnih.gov |
Enzyme Modulation
Beyond kinase inhibition, benzamide-related structures demonstrate the ability to modulate the activity of other critical enzyme systems, such as those involved in producing reactive oxygen species (ROS).
NADPH Oxidase (NOX2) Inhibition and Covalent Binding Mechanisms
The NADPH oxidase (NOX) family of enzymes, particularly NOX2, are major sources of cellular ROS. nih.gov Overproduction of ROS by NOX2 is implicated in numerous pathologies, including neuroinflammation and cardiovascular disease. researchgate.netmdpi.com
The inhibitor VAS2870 , which has a 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine core, is a well-characterized pan-NOX inhibitor that demonstrates a covalent binding mechanism. nih.gov Studies have revealed that VAS2870 and the related compound VAS3947 inhibit NOX enzymes through the covalent alkylation of a conserved cysteine residue located within the dehydrogenase domain, where the NADPH substrate binds. The benzyl-triazolopyrimidine moiety is the reactive component that alkylates the thiol group of the cysteine, thereby blocking productive substrate binding and inhibiting enzyme activity. This covalent interaction leads to irreversible inhibition of the enzyme. Other inhibitors, such as the quinazoline-based TG15-132 , have also been developed as potent NOX2 inhibitors with good brain permeability, suggesting their potential for treating neuroinflammatory conditions. mdpi.com
Table 3: Inhibitory Activity of Various Compounds on NOX Isoforms
| Compound | NOX1 IC50 (µM) | NOX2 IC50 (µM) | NOX4 IC50 (µM) | NOX5 IC50 (µM) |
| VAS2870 | ~1-5 | ~0.7 | ~1-5 | >5 |
| JM-77b | 6.3 | 0.4 | No significant inhibition | 17 |
| TG15-132 | - | Low micromolar | - | - |
| Data compiled from multiple sources. nih.govmdpi.comnih.gov |
Monoamine Oxidase B (MAOB) Inhibition and Flavin Adduct Formation
Analogues of this compound have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme crucial for the degradation of amine neurotransmitters, including dopamine (B1211576). nih.gov Inhibition of MAO-B leads to increased levels of dopamine in the brain, which is a key therapeutic strategy in the management of Parkinson's disease. nih.govnih.govmdpi.com
Certain MAO-B inhibitors, such as selegiline (B1681611) and rasagiline, function as irreversible inhibitors by forming a covalent bond with the flavin cofactor within the enzyme's active site. nih.gov This covalent modification, known as flavin adduct formation, leads to a long-lasting inhibition of the enzyme. While some MAO-B inhibitors are irreversible, others, like safinamide, are reversible. nih.gov The therapeutic effect of MAO-B inhibitors is primarily attributed to the blockage of the oxidative activity of the MAO-B enzyme in the brain. google.com
Studies have shown that some benzamide derivatives exhibit selective and potent inhibition of MAO-B. For instance, a series of N-substituted indole-based analogues were found to have significant MAO-B inhibitory activity, with one compound, 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide), demonstrating a competitive mode of inhibition with a Ki of 94.52 nM. researchgate.net Another study identified 4-(2-methyloxazol-4-yl)benzenesulfonamide as a selective MAO-B inhibitor with an IC50 value of 3.47 μM. mdpi.com
The inhibition of MAO-B not only provides symptomatic relief in neurodegenerative diseases but may also offer neuroprotective effects by preventing the metabolism of monoamines like dopamine. nih.govgoogle.com
Table 1: MAO-B Inhibition by Benzamide Analogues
| Compound | Inhibition Type | Potency (IC50/Ki) | Selectivity | Reference |
| Selegiline | Irreversible | Not specified | MAO-B selective | nih.gov |
| Rasagiline | Irreversible | Not specified | MAO-B selective | nih.gov |
| Safinamide | Reversible | Not specified | MAO-B selective | nih.gov |
| 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) | Competitive | Ki = 94.52 nM | SI > 120 | researchgate.net |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Not specified | IC50 = 3.47 μM | MAO-B selective | mdpi.com |
Factor Xa Inhibition
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which ultimately leads to the formation of a blood clot. nih.govwikipedia.org Direct inhibitors of Factor Xa, often referred to as "xabans," are utilized as anticoagulants for treating and preventing venous thromboembolism and for stroke prevention in individuals with atrial fibrillation. wikipedia.org
Research has led to the development of potent and selective FXa inhibitors based on a benzamidine (B55565) scaffold. One study described the design and synthesis of amido-(propyl and allyl)-hydroxybenzamidines as achiral inhibitors of FXa. The most potent compound in this series, 9j, exhibited a Ki of 0.75 nM and demonstrated high selectivity (over 1000-fold) for FXa compared to other related serine proteases. nih.gov Another potent, selective, and orally bioavailable inhibitor of FXa is DPC423, which is 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. scite.ai
Dihydrofolate Reductase (DHFR) Inhibition by Related Compounds
Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of DNA, RNA, and amino acids. patsnap.com It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for cell division and growth. patsnap.compatsnap.com Consequently, DHFR inhibitors are employed in the treatment of diseases characterized by rapid cell proliferation, such as cancer and microbial infections. patsnap.compatsnap.comwikipedia.org
Several benzamide derivatives have been investigated as potential DHFR inhibitors. In one study, a series of benzamide trimethoprim (B1683648) derivatives were synthesized and evaluated for their ability to inhibit human DHFR (hDHFR). All the tested benzamides were found to be active against hDHFR, with IC50 values ranging from 4.72 to 20.17 µM, showing greater activity than the parent compound, trimethoprim (IC50 = 55.26 µM). dntb.gov.uamdpi.comnih.gov Molecular modeling studies revealed that these compounds interact with key residues in the active site of the enzyme, such as Gly-117, Asn-64, and Arg-70. dntb.gov.uanih.gov
Another approach has been the development of pyrimidine-clubbed benzimidazole (B57391) derivatives as potential DHFR inhibitors for their antibacterial and antifungal properties. nih.gov The rationale behind this design is the known ability of aminopyrimidine derivatives to inhibit DHFR. nih.gov
Table 2: hDHFR Inhibition by Benzamide Trimethoprim Derivatives
| Compound | IC50 (µM) | Reference |
| JW1 | 8.50 ± 0.06 | nih.gov |
| JW2 | Not specified, but identified as promising | dntb.gov.uamdpi.comnih.gov |
| JW8 | Not specified, but identified as promising | dntb.gov.uamdpi.comnih.gov |
| Trimethoprim (TMP) | 55.26 | mdpi.comnih.gov |
| Methotrexate (MTX) | 0.08 | mdpi.com |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.gov The inhibition of HDACs is a validated strategy in cancer therapy. tandfonline.comacs.orgnih.gov Benzamides represent an important class of HDAC inhibitors, with some compounds showing potent and selective activity against specific HDAC isoforms. tandfonline.comacs.orgnih.govnih.gov
Key structural features for benzamide-based HDAC inhibitors have been identified. For instance, the presence of an NH2 group and a shorter molecular length have been associated with potent HDAC inhibition. nih.govtandfonline.comnih.gov One study identified compound 7j as a potent inhibitor of HDAC1, HDAC2, and HDAC3, with IC50 values of 0.65, 0.78, and 1.70 μM, respectively, which were slightly more potent than the reference drug entinostat. nih.gov
Another class of benzamide-containing HDAC inhibitors features an N-(2-aminophenyl)-benzamide functionality as a zinc-binding group. acs.orgnih.gov These compounds have demonstrated nanomolar inhibition of HDAC1 and HDAC2. acs.orgnih.gov For example, compound 15k, which contains an oxazoline (B21484) capping group and an N-(2-aminophenyl)-benzamide unit, showed potent and selective inhibition of HDAC3-NCoR2 with an IC50 of 6 nM, while being significantly less active against other HDAC isoforms. nih.gov
Table 3: HDAC Inhibition by Benzamide Derivatives
| Compound | Target HDACs | IC50 (µM) | Reference |
| 7j | HDAC1, HDAC2, HDAC3 | 0.65, 0.78, 1.70 | nih.gov |
| Entinostat (Reference) | HDAC1, HDAC2, HDAC3 | 0.93, 0.95, 1.8 | nih.gov |
| 15k | HDAC1, HDAC2, HDAC3-NCoR2 | 0.08, 0.11, 0.006 | nih.gov |
Receptor and Transporter Interactions
In addition to enzyme inhibition, analogues of this compound can exert their pharmacological effects through interactions with various receptors and transporters.
Farnesoid X Receptor Alpha (FXRα) Antagonism
The farnesoid X receptor (FXR) is a nuclear receptor activated by bile acids that plays a key role in regulating the metabolism of bile acids, carbohydrates, and lipids. nih.gov While much research has focused on FXR agonists, there is also interest in developing FXR antagonists for conditions like cholestasis and certain metabolic diseases. nih.govnih.gov
N-phenylbenzamide analogues have been identified as a class of FXR antagonists. nih.gov Computational studies have been conducted to understand the binding mechanism between FXRα and antagonist N-benzyl-N-(3-(tertbutyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide. nih.gov A novel synthesized FXR antagonist, compound-T1, selectively inhibited chenodeoxycholic acid-induced FXR activation with an IC50 of 2.1 nmol·L-1. nih.gov In a dyslipidemic hamster model, this compound demonstrated beneficial effects on lipid profiles. nih.gov
P2X7 Receptor Antagonism
The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP that is implicated in inflammatory processes and chronic pain. zenodo.orgnih.govnih.govnih.gov Consequently, P2X7 receptor antagonists are being investigated as potential therapeutic agents. zenodo.orgnih.govnih.govresearchgate.net
A series of 2-Cl-5-heteroaryl-benzamide antagonists of the P2X7 receptor have been developed. nih.gov Through optimization, a pyrazole-containing compound was identified as a viable lead with excellent potency and oral bioavailability. nih.gov Another class of P2X7 antagonists is based on an adamantanyl benzamide scaffold. zenodo.org While an initial lead compound suffered from poor metabolic stability, bioisosteric modifications, such as the introduction of fluorine atoms, led to analogues with improved pharmacological properties. zenodo.org It's noteworthy that the replacement of the amide NHCO group with an aminomethyl (NHCH2) group was not well-tolerated in some adamantane (B196018) amide analogues. nih.gov
C-C Chemokine Receptor Type 2 (CCR2) Antagonism
Analogues of this compound have been explored as antagonists of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the inflammatory response, primarily by mediating the migration of monocytes to sites of inflammation. nih.gov The blockade of this receptor is a therapeutic strategy for a variety of inflammatory and autoimmune diseases. nih.gov
Research into the structure-activity relationships of CCR2 antagonists has led to the development of various benzamide-containing compounds. For instance, studies on 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists, which share structural similarities with the benzamide core, have provided insights into the necessary conformation for receptor binding. nih.gov By creating conformationally restricted analogues, researchers were able to determine the optimal spatial arrangement of the piperidine (B6355638) and benzylamide portions of the molecules for potent CCR2 binding. nih.gov This research also led to the discovery of novel and potent spirocyclic acetal (B89532) antagonists. nih.gov
Further modifications have included the replacement of the benzamide group with bioisosteres like benzimidazoles within trisubstituted cyclohexane (B81311) CCR2 antagonists. mdpi.com Specifically, 7-trifluoromethylbenzimidazoles have demonstrated potent binding and functional antagonism of CCR2. mdpi.com In the pursuit of dual CCR2 and CCR5 antagonists, benzo nih.govannulene- and nih.govannulenothiophene-based derivatives have been synthesized, with some showing high selectivity for CCR2. rsc.org For example, the 6-isopropoxy-3-pyridyl and 4-methoxycarbonylphenyl derivatives exhibited over 20-fold selectivity for the CCR2 receptor over the CCR5 receptor. rsc.org
The interaction of these antagonists with CCR2 is often allosteric. Molecular docking studies have revealed that these inhibitors can occupy an inactive-state-specific tunnel between the receptor's helices 1 and 7. biorxiv.org A crucial interaction for allosteric antagonism appears to be hydrogen bonding to the backbone amides in helix 8 of the receptor. biorxiv.org
Table 1: CCR2 Antagonist Activity of Benzamide Analogues and Related Compounds
| Compound Type | Key Structural Features | Receptor Target(s) | Potency/Selectivity | Reference(s) |
|---|---|---|---|---|
| 3-Amino-1-alkyl-cyclopentane carboxamides | Conformationally constrained backbone | CCR2 | Potent binding affinity | nih.gov |
| Spirocyclic acetals | Resulted from backbone cyclization | CCR2 | Potent lead type | nih.gov |
| 7-Trifluoromethylbenzimidazoles | Benzimidazole replacement for benzamide | CCR2 | Potent binding and functional antagonism | mdpi.com |
Human Equilibrative Nucleoside Transporter 1 (hENT1) Modulation and Uridine (B1682114) Uptake Inhibition
Analogues of this compound have been instrumental in the study of the human equilibrative nucleoside transporter 1 (hENT1). hENT1 is a crucial membrane protein that facilitates the transport of nucleosides, such as adenosine (B11128) and uridine, across cell membranes, thereby regulating their intracellular and extracellular concentrations. nih.govnih.gov Inhibition of hENT1 can potentiate the effects of endogenous nucleosides, a strategy being explored for conditions like pain relief. nih.gov
A key intermediate, 4-(aminomethyl)-N-propyl-benzamide, was synthesized and utilized to create a fluorescent adenosine analogue, 5'-S-(2-acetamidoethyl)-6-N-[4-(N-propylcarbamoyl)benzyl]-5'-thioadenosine. researchgate.net This derivative was developed to probe the binding and transport functions of hENT1. researchgate.net Studies using this and similar compounds have helped to elucidate the structure-activity relationships for hENT1 inhibition.
The inhibition of uridine uptake is a common method to assess the activity of hENT1 modulators. nih.gov Various compounds, including some structurally related to benzamides, have been shown to inhibit hENT1-mediated uridine transport. nih.gov For instance, certain 4-nitrobenzyl compounds demonstrated greater inhibition of [3H]NBMPR binding to hENT1 compared to their 4-(propanamido)benzyl counterparts, highlighting the influence of the benzyl (B1604629) substitution on inhibitor potency. researchgate.net The inhibition of uridine uptake by these compounds is often competitive, suggesting that they vie with the natural substrate for the transporter's binding site. nih.gov
Table 2: hENT1 Modulation by Benzamide Analogues and Related Compounds
| Compound | Action | Experimental System | Key Finding | Reference(s) |
|---|---|---|---|---|
| 5'-S-(2-Acetamidoethyl)-6-N-[4-(N-propylcarbamoyl)benzyl]-5'-thioadenosine | Fluorescent adenosine analogue | Probe for hENT1 | Used to study hENT1 binding and transport | researchgate.net |
| 4-Nitrobenzyl compounds | Inhibition of [3H]NBMPR binding | Recombinant hENT1 in yeast and CEM cells | 2- to 4-fold greater inhibition than 4-(propanamido)benzyl analogues | researchgate.net |
Other Biological Pathways and Processes
Benzamide derivatives have emerged as a significant class of hepatitis B virus (HBV) capsid assembly modulators (CAMs). asm.orgnih.gov The HBV core protein is essential for multiple stages of the viral life cycle, including the assembly of the viral capsid, which protects the viral genome. mdpi.comnih.gov CAMs interfere with this process, leading to the formation of non-functional or empty capsids, thereby inhibiting viral replication. nih.govasm.org
Studies have shown that certain benzamide derivatives, similar to the previously reported sulfamoylbenzamides (SBAs), interact specifically with the HBV core protein. asm.orgnih.gov Genetic evidence indicates that these benzamides bind to the heteroaryldihydropyrimidine (HAP) pocket, which is located at the interface between core protein dimers. nih.gov This binding alters the kinetics of capsid assembly, promoting the formation of empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase complex necessary for replication. nih.govasm.org
Interestingly, benzamide compounds have been observed to induce the formation of empty capsids that exhibit different electrophoretic mobility compared to those induced by SBAs, suggesting a unique mechanistic interaction. nih.gov These findings underscore that benzamides represent a chemically and mechanistically distinct class of HBV capsid assembly modulators with potential for further development as antiviral therapeutics. asm.orgnih.gov
Table 3: Activity of Benzamide Analogues as HBV Capsid Assembly Modulators
| Compound Class | Mechanism of Action | Effect on Capsid Assembly | Antiviral Outcome | Reference(s) |
|---|---|---|---|---|
| Benzamide (BA) derivatives | Bind to HAP pocket of core protein | Promote formation of empty capsids | Reduction in cytoplasmic HBV DNA | asm.orgnih.gov |
| Sulfamoylbenzamides (SBAs) | Bind to HAP pocket of core protein | Promote formation of empty capsids | Inhibition of viral replication | asm.orgnih.gov |
The mitochondrial electron transport chain (ETC) is a validated drug target in apicomplexan parasites such as Plasmodium falciparum, the causative agent of malaria. plos.orglstmed.ac.uk The parasite's ETC is crucial for processes like pyrimidine (B1678525) biosynthesis. nih.gov While direct studies on this compound analogues targeting the parasite ETC are not prominent in the reviewed literature, research on other carboxamide-containing compounds provides a basis for potential activity.
Screening of compound libraries has identified various chemical classes that inhibit the parasite ETC. plos.org For example, aminopyrazole carboxamides have been identified as inhibitors of the ETC in Toxoplasma gondii and Plasmodium falciparum. plos.org These compounds were found to target Complex III of the ETC. plos.org Similarly, cyclopropyl (B3062369) carboxamides have been shown to target cytochrome b, a component of Complex III, in P. falciparum. nih.gov
Although the specific impact of this compound analogues on the parasite mitochondrial ETC is not explicitly detailed, the established activity of other carboxamide derivatives against this target suggests that this chemical class has the potential to be explored for antiparasitic drug discovery. The benzamide moiety could serve as a scaffold for the design of new ETC inhibitors.
Table 4: Inhibition of Parasite Mitochondrial ETC by Carboxamide-Containing Compounds
| Compound Class | Parasite | Target in ETC | Effect | Reference(s) |
|---|---|---|---|---|
| Aminopyrazole carboxamides | Toxoplasma gondii, Plasmodium falciparum | Complex III (Qi site for MMV688853) | On-target ETC inhibition | plos.org |
In Vitro and in Vivo Preclinical Biological Investigations of 3 Aminomethyl N Propylbenzamide and Analogues
Cellular and Biochemical Assay Development
A critical step in drug discovery is the development of robust assays to identify and characterize the biological effects of a compound. For 3-(aminomethyl)-N-propylbenzamide and its analogues, a variety of cellular and biochemical assays have been employed to elucidate their mechanism of action and therapeutic potential.
High-Throughput Screening (HTS) Campaigns for Hit Identification
High-throughput screening (HTS) is a important method in modern drug discovery, allowing for the rapid screening of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. In the search for novel therapeutic agents, HTS campaigns have been utilized to identify compounds with desired biological activities. For instance, a cell-based HTS assay incorporating a viral 3C-like protease and its peptide cleavage site into a luciferase complementation system was developed to screen approximately 15,000 clinical-stage or FDA-approved small molecules. nih.gov This screen identified several potential inhibitors, which were then subjected to further analysis to confirm their activity and assess their cytotoxicity. nih.gov Such campaigns are instrumental in the initial identification of lead compounds, like analogues of this compound, for further development.
Enzyme Activity Assays (e.g., ROCK2 enzyme phosphorylation)
To understand the specific molecular targets of a compound, enzyme activity assays are essential. While specific data on this compound's effect on ROCK2 enzyme phosphorylation is not available in the provided search results, the general methodology for such assays is well-established. These assays typically involve incubating the enzyme (e.g., ROCK2) with its substrate and a phosphate (B84403) source (ATP) in the presence and absence of the test compound. The extent of phosphorylation is then measured, often using techniques like radioisotope incorporation or specific antibodies that recognize the phosphorylated form of the substrate. A reduction in phosphorylation in the presence of the compound would indicate inhibitory activity.
Cellular Assays for Target Engagement and Pathway Modulation (e.g., ROS production, cytokine expression)
Confirming that a compound interacts with its intended target within a cellular context is a key step in preclinical development. Cellular target engagement assays, such as the cellular thermal shift assay (CETSA), are used to verify this interaction. nih.gov CETSA is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein. nih.gov This change in stability can be quantified to confirm that the compound is engaging with its target inside the cell. nih.gov
Furthermore, assays that measure the downstream effects of target engagement are crucial for understanding a compound's functional consequences. For example, assays measuring the production of reactive oxygen species (ROS) and the expression of cytokines are used to assess a compound's impact on cellular signaling pathways. promegaconnections.com For instance, in the context of inflammasome inhibition, assays that quantify caspase-1 activation and the release of cytokines like IL-1β are employed to determine the functional outcome of target engagement. promegaconnections.com These assays can utilize techniques such as ELISAs or Western blotting to measure the levels of secreted cytokines or cleaved proteins. promegaconnections.com
Antiproliferative Activity in Cell Lines
A significant area of investigation for many benzamide (B126) derivatives is their potential as anticancer agents. The antiproliferative activity of these compounds is often assessed across a panel of cancer cell lines. For example, the antiproliferative effects of 3-aminobenzamide (B1265367) (3-ABA), a related compound, have been demonstrated in the A431 human carcinoma cell line. nih.gov Studies have shown that 3-ABA can inhibit cell growth and colony formation in these cells. nih.gov Similarly, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share a structural relationship, have been tested against various cancer cell lines, including PC-3, HeLa, HCT-116, and MCF-7, showing a broad spectrum of activity. mdpi.com The antiproliferative activity is typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Below is an interactive data table summarizing the antiproliferative activity of a related compound, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide, in the MIA PaCa-2 cell line.
| Compound | Antiproliferative Activity (IC50 in µM) in MIA PaCa-2 cells |
| Compound 22 | Submicromolar |
| Compound 23 | Submicromolar |
Data derived from studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which are analogues. nih.govresearchgate.net
Uridine (B1682114) Transport and Nucleoside Binding Studies in Recombinant Systems
The transport of nucleosides across cell membranes is a vital process, and its modulation can have significant therapeutic implications. Studies on uridine transport and binding are often conducted using recombinant systems to isolate and characterize the activity of specific transporter proteins. For instance, the development of a Leishmania mexicana strain with all three of its nucleoside transporters knocked out (SUPKO) provides a null background for the expression and characterization of individual nucleoside transporter genes. mdpi.com Re-expression of specific transporters in this system allows for the detailed study of their substrate specificity and kinetics. mdpi.com Kinetic studies of uridine transport in various mammalian erythrocytes have shown that while the apparent Km for uridine is similar across species, the Vmax values differ significantly, which is attributed to the number of functional transport sites on the cell surface. nih.gov Such studies are crucial for understanding how compounds like this compound might interact with and modulate nucleoside transport processes.
Animal Models for Preclinical Efficacy
To evaluate the therapeutic potential of a compound in a whole-organism context, preclinical studies in animal models are indispensable. These models are crucial for assessing efficacy and understanding the in vivo behavior of a drug candidate before it can be considered for human trials.
The choice of animal model is a critical factor and can significantly influence the outcome of preclinical efficacy studies. nih.gov Mice are the most frequently used species in preclinical research, particularly in oncology. nih.gov Different types of mouse models are employed, including genetically engineered mice, disease induction models (e.g., chemically induced tumors), and xenograft models where human tumor cells are implanted into immunocompromised mice. nih.gov For non-oncology studies, while mice remain predominant, other species such as nonhuman primates, rats, rabbits, and dogs are also utilized depending on the specific disease and biological question being addressed. nih.gov
For instance, in the assessment of anti-tumor efficacy, the physiological differences between mouse strains can impact the in vivo effectiveness of a drug. nih.gov Therefore, studies often utilize multiple tumor-bearing mouse strains, such as KM, BALB/c, and C57BL/6, to get a comprehensive understanding of a compound's therapeutic effects. nih.gov The selection of the appropriate animal model is paramount for obtaining reliable and translatable data on the preclinical efficacy of compounds like this compound and its analogues.
Retinal Nerve Fiber Layer Models for Therapeutic Potential
The retinal nerve fiber layer (RNFL) is composed of the axons of retinal ganglion cells, which transmit visual information from the eye to the brain. mdpi.com Damage to the RNFL is a hallmark of various optic neuropathies, including glaucoma, leading to irreversible vision loss. nih.gov Preclinical research into neuroprotective and neuro-regenerative strategies for the optic nerve is an active area of investigation. nih.govnih.gov These studies often utilize animal models where optic nerve damage is induced to assess the therapeutic potential of new compounds to prevent retinal ganglion cell death and promote axon regeneration. nih.gov
A thorough review of scientific databases and literature reveals a lack of specific studies investigating the therapeutic potential of this compound or its close analogues in preclinical models of retinal nerve fiber layer damage. Consequently, there is no available data to report on its efficacy in this area.
Table 1: Summary of Preclinical Investigations in Retinal Nerve Fiber Layer Models
| Compound | Model System | Key Findings |
|---|
Neuroinflammation Models (e.g., Microglia BV2 Cell Line)
Neuroinflammation, mediated by glial cells such as microglia, is increasingly recognized as a key contributor to the pathogenesis of neurodegenerative diseases. nih.gov The BV2 microglial cell line is a widely used in vitro model to study the mechanisms of neuroinflammation and to screen for compounds with anti-inflammatory properties. nih.gov In this model, microglia are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators. nih.govmdpi.com
Despite the extensive use of the BV2 cell line in neuropharmacology, there are no specific published studies on the effects of this compound or its analogues on neuroinflammation in this model. Therefore, its potential to modulate microglial activation and the production of inflammatory cytokines remains uncharacterized.
Table 2: Summary of Preclinical Investigations in Neuroinflammation Models
| Compound | Model System | Key Findings |
|---|
Investigations in Parasitic Models (e.g., Malaria)
Malaria, caused by parasites of the genus Plasmodium, remains a significant global health issue. drugbank.com Preclinical research for new antimalarial drugs often involves in vitro cultures of Plasmodium falciparum and in vivo studies in animal models. drugbank.comnih.gov A common strategy is to target essential parasite pathways, such as hemoglobin digestion, which is crucial for parasite survival. nih.gov
A review of the literature indicates that this compound and its direct analogues have not been evaluated for their antiplasmodial activity in preclinical malaria models. While other benzamide derivatives have been investigated for various therapeutic purposes, data on the efficacy of this specific compound against Plasmodium parasites is not available.
Table 3: Summary of Preclinical Investigations in Parasitic Models
| Compound | Model System | Key Findings |
|---|
Studies on Smooth Muscle Relaxation in Tissue Specimens
The investigation of smooth muscle relaxation is fundamental in pharmacology, with implications for cardiovascular, respiratory, and gastrointestinal diseases. These studies are typically conducted using isolated tissue preparations (e.g., aortic rings, tracheal strips) in an organ bath, where the ability of a compound to counteract induced muscle contraction is measured.
There is no scientific literature available that reports on the investigation of this compound or its analogues for their effects on smooth muscle relaxation in tissue specimens. As such, the vasorelaxant or spasmolytic potential of this compound is currently unknown.
Table 4: Summary of Preclinical Investigations on Smooth Muscle Relaxation
| Compound | Model System | Key Findings |
|---|
Future Directions and Research Perspectives for 3 Aminomethyl N Propylbenzamide Research
Rational Design of Next-Generation Benzamide (B126) Derivatives
The principles of rational drug design offer a systematic approach to developing new and improved therapeutic agents. For 3-(aminomethyl)-N-propylbenzamide, this involves the strategic modification of its chemical structure to enhance its pharmacological properties.
Optimization for Enhanced Potency and Selectivity
The development of next-generation benzamide derivatives will heavily rely on optimizing their potency and selectivity. nih.govnih.gov A key strategy involves detailed structure-activity relationship (SAR) studies to identify which parts of the molecule are crucial for its biological activity. nih.govresearchgate.net By systematically altering functional groups on the benzamide scaffold, researchers can aim to improve interactions with the target receptor while minimizing off-target effects. nih.govnih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the binding affinity and activity of novel analogs, thereby guiding synthetic efforts toward the most promising candidates. nih.gov For instance, the introduction of specific substituents could enhance binding to a particular enzyme or receptor subtype, leading to a more targeted therapeutic effect.
Development of Targeted Delivery Systems (e.g., Dendrimer Conjugates)
To improve the therapeutic index of this compound derivatives, the development of targeted delivery systems is a critical area of future research. google.commdpi.com Dendrimers, which are highly branched, well-defined macromolecules, have emerged as promising carriers for drug delivery. mdpi.comnih.gov By conjugating benzamide derivatives to dendrimers, it is possible to enhance their solubility, stability, and circulation time in the body. nih.govmdpi.com
Furthermore, the surface of these dendrimer-drug conjugates can be modified with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on diseased cells. nih.govmdpi.com This targeted approach can increase the concentration of the drug at the site of action, thereby enhancing efficacy and reducing systemic toxicity. mdpi.commdpi.com For example, a dendrimer conjugate carrying a benzamide derivative could be designed to specifically target cancer cells, sparing healthy tissues. mdpi.com
Exploration of Novel Therapeutic Applications Beyond Current Indications
While the initial therapeutic focus for a compound may be narrow, its pharmacological profile might lend itself to treating other conditions. Future research should explore the potential of this compound and its derivatives in a wider range of diseases. For example, some benzamide derivatives have shown potential as tubulin polymerization inhibitors, suggesting their utility in cancer therapy. nih.govresearchgate.netnih.gov The structural similarities to other bioactive molecules might also indicate potential applications in different therapeutic areas. A thorough investigation of the compound's mechanism of action could reveal unexpected pathways and targets, opening up new avenues for drug repositioning.
Advanced Mechanistic Studies and Systems Biology Approaches
A deep understanding of how a drug works at a molecular level is fundamental for its optimal use and further development. nih.gov Advanced mechanistic studies are crucial to elucidate the precise interactions of this compound derivatives with their biological targets. nih.govbenthamscience.com This includes identifying the specific binding sites and understanding the downstream signaling pathways that are modulated. nih.gov
Systems biology offers a holistic approach to this challenge by integrating various "omics" data (genomics, proteomics, metabolomics) to model the complex biological networks affected by the drug. nih.govscispace.comdrugtargetreview.com This approach can help to identify not only the primary target but also potential off-target effects and mechanisms of resistance. nih.govdrugtargetreview.com By understanding the broader impact of the compound on the biological system, researchers can better predict its therapeutic effects and potential side effects. nih.govdrugtargetreview.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.govijettjournal.org These powerful computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and optimize their structures. mdpi.comnih.govacs.org
In the context of this compound research, AI and ML algorithms can be used to:
Accelerate lead optimization: By learning from existing SAR data, ML models can predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.com
Predict ADMET properties: AI can be used to build models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates early in the discovery process, reducing the likelihood of late-stage failures. nih.gov
Identify new targets: By analyzing large-scale biological data, AI algorithms may uncover novel therapeutic targets for which benzamide derivatives could be effective. nih.govmdpi.com
The synergy between experimental research and computational approaches will undoubtedly accelerate the journey of novel this compound derivatives from the laboratory to the clinic.
Q & A
Q. Q1. What are the recommended synthetic routes for 3-(aminomethyl)-N-propylbenzamide, and how can reaction conditions be optimized?
A robust synthesis involves coupling 3-(aminomethyl)benzoic acid with propylamine using carbodiimide crosslinkers (e.g., EDC or DCC) under inert conditions . Optimization includes pH control (6.5–7.5), temperature (0–4°C during activation), and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>75%) and purity (>95% by HPLC) .
Q. Q2. How should researchers validate the structural integrity of this compound?
Combine spectroscopic and crystallographic methods:
- NMR : Confirm propyl chain integration (δ 0.9–1.1 ppm for CH3, δ 1.5–1.7 ppm for CH2) and benzamide backbone (δ 7.3–8.1 ppm for aromatic protons) .
- X-ray diffraction : Resolve monoclinic crystal systems (space group P21/c) to validate bond angles and hydrogen-bonding networks .
- Mass spectrometry : Verify molecular ion peaks ([M+H]+ at m/z ~207) .
Q. Q3. What analytical techniques are critical for assessing purity and stability?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to quantify impurities (<2%) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C) .
- Karl Fischer titration : Monitor hygroscopicity (water content <0.5% w/w) .
Advanced Research Questions
Q. Q4. How do substituents on the benzamide scaffold influence interactions with biological targets like P-glycoprotein?
Substituents modulate hydrogen-bonding and hydrophobic interactions. For example, the aminomethyl group in this compound enhances binding to tyrosine residues in P-glycoprotein’s transmembrane domains, as shown in docking studies (ΔG = −9.2 kcal/mol) . Competitive inhibition assays (e.g., calcein-AM efflux) reveal IC50 values <10 µM, indicating potent efflux pump modulation .
Q. Q5. How can researchers resolve contradictions in solubility data across studies?
Contradictions arise from solvent polarity and pH variations. Methodologically:
- Solubility screening : Use shake-flask methods in buffers (pH 1.2–7.4) and organic solvents (logP ~2.5 predicted via Crippen method) .
- Co-solvency studies : Additives like PEG-400 improve aqueous solubility (>5 mg/mL) without altering stability .
- Molecular dynamics simulations : Predict solvation free energies (e.g., −15 kJ/mol in DMSO) to guide solvent selection .
Q. Q6. What strategies are effective for studying structure-activity relationships (SAR) in benzamide derivatives?
- Analog synthesis : Introduce substituents at the ortho, meta, and para positions to assess steric/electronic effects .
- Enzymatic assays : Compare inhibition kinetics (e.g., Ki values) against targets like cytochrome P450 isoforms .
- Computational QSAR : Use Gaussian or MOE software to correlate Hammett constants (σ) with bioactivity (R<sup>2</sup> >0.85) .
Q. Q7. How can researchers address discrepancies in crystallographic data for benzamide derivatives?
Discrepancies often stem from polymorphic forms or solvent inclusion. Mitigation strategies:
- Recrystallization : Test solvents (e.g., ethanol vs. DMF) to isolate stable polymorphs .
- Single-crystal neutron diffraction : Resolve hydrogen atom positions with <0.01 Å precision .
- Cambridge Structural Database (CSD) mining : Compare lattice parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) to identify anomalies .
Q. Q8. What methodologies are recommended for studying metabolic pathways of this compound?
- In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) and NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at C4) .
- LC-MS/MS : Detect glutathione adducts (precursor ion m/z 456) to assess reactive intermediate formation .
- CYP450 inhibition profiling : Use fluorogenic substrates (e.g., CYP3A4) to quantify % inhibition at 10 µM .
Methodological Best Practices
- Safety protocols : Use PPE (gloves, goggles) and fume hoods during synthesis; avoid skin contact (S24/25) .
- Data validation : Cross-reference NMR shifts with predicted spectra (ACD/Labs) and crystallographic data with CSD entries .
- Contradiction analysis : Apply Bland-Altman plots or Deming regression to reconcile solubility/bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
